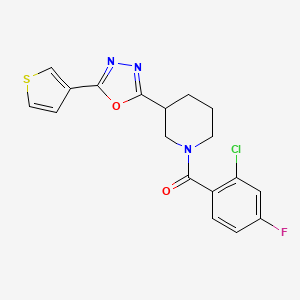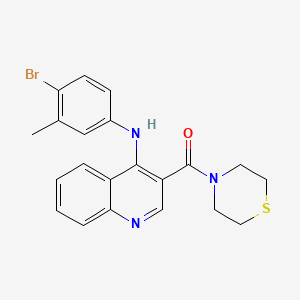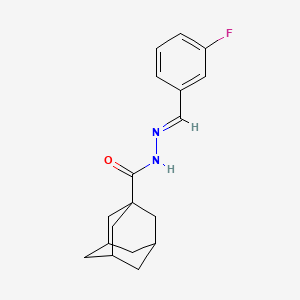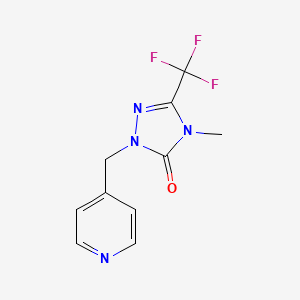![molecular formula C20H19NO3 B2821424 2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide CAS No. 899726-13-7](/img/structure/B2821424.png)
2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, GW501516, and it belongs to a class of drugs called selective androgen receptor modulators (SARMs). GW501516 is an agonist of the peroxisome proliferator-activated receptor-delta (PPAR-delta), a nuclear receptor that regulates lipid and glucose metabolism.
Mechanism of Action
GW501516 works by activating PPAR-delta, which in turn activates genes involved in lipid and glucose metabolism. This leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve endurance performance. GW501516 also has anti-inflammatory effects and can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
GW501516 has been shown to increase endurance performance in animal models and human trials. It has also been shown to improve insulin sensitivity and reduce inflammation in animal models. In addition, GW501516 has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using GW501516 in lab experiments is that it is a highly specific agonist of PPAR-delta, which allows researchers to study the effects of PPAR-delta activation without the confounding effects of other nuclear receptors. However, one limitation of using GW501516 in lab experiments is that it has been shown to cause cancer in animal models at high doses, which may limit its potential use in humans.
Future Directions
1. Further studies are needed to determine the optimal dose and duration of treatment with GW501516 for improving endurance performance in humans.
2. Future studies should investigate the potential use of GW501516 in combination with other drugs for treating metabolic disorders such as obesity and type 2 diabetes.
3. Further studies are needed to determine the safety and efficacy of GW501516 for treating cancer in humans.
4. Future studies should investigate the potential use of GW501516 in combination with exercise for improving endurance performance and metabolic health in humans.
5. Further studies are needed to determine the long-term effects of GW501516 on lipid and glucose metabolism, as well as other physiological systems in humans.
Synthesis Methods
The synthesis of GW501516 involves several steps, including the reaction of 4-methylphenol with formaldehyde to form 4-methylbenzyl alcohol, which is then reacted with 2-chloromethylfuran to form the intermediate product. The intermediate product is then reacted with 4-methylphenylamine to form the final product, GW501516.
Scientific Research Applications
GW501516 has been studied extensively for its potential use in treating metabolic disorders such as obesity and type 2 diabetes. It has also been studied for its potential use in improving endurance performance in athletes. In addition, GW501516 has been studied for its potential use in treating certain types of cancer, such as colon cancer.
properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-3-7-16(8-4-14)21-20(22)18-11-12-23-19(18)13-24-17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLUOCLMMJJDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)COC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2821341.png)
![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2821344.png)

![5-ethyl-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2821350.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B2821352.png)
![1-[4-[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2821355.png)
![(1R,2S,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/structure/B2821356.png)
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone](/img/structure/B2821357.png)




